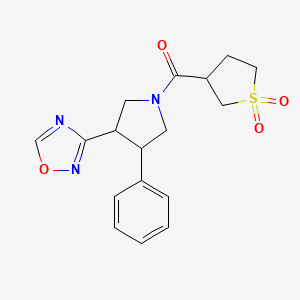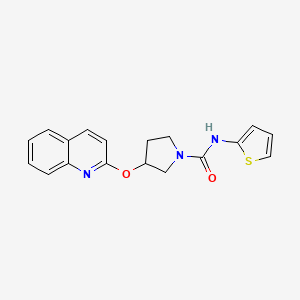
Methyl 2-amino-3-methoxy-5-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-methoxy-5-methylbenzoate is a compound that is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar functional groups and structural motifs. These compounds are primarily investigated for their biological activities and their synthesis methods. The papers cover a range of topics including the synthesis of aminoindoles with antimitotic properties , derivatives of benzothiazoles with antimicrobial activity , and the crystal structure of related heterocyclic compounds . Additionally, there are studies on the synthesis of intermediates for pharmaceutical applications and the computational analysis of molecular structures . The synthesis of substituted benzo[b]pyrans and their structural analysis is also covered .
Synthesis Analysis
The synthesis of related compounds involves various strategies such as the condensation of 2-aminobenzothiazole with different reagents , the reaction of 2-aminobenzoates with other chemicals to introduce additional functional groups , and the three-component condensation for the synthesis of benzo[b]pyrans . For example, the synthesis of 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-aminoindoles involves modification of the indole nucleus and alkylation of the indole nitrogen . Similarly, the synthesis of 2-substituted derivatives of benzothiazoles is achieved through reactions with various amines and phenols .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . For instance, the structure of 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate was determined to have a slightly warped ring system with an exocyclic carbonyl group . The structure of 2-amino-3-cyano-4-(4-methylphenyl)-6-methoxyl-1,4,9,10-tetrahydrobenzo[f]chromene showed that all atoms of the pyran ring are coplanar, which is unique compared to similar compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include nitrification, esterification, hydronation , and Michael addition followed by ring-closure . These reactions are carefully optimized to improve yields and selectivity. For example, the synthesis of methyl 4-butyrylamino-3-methyl-5-aminobenzoate involves nitration followed by reduction, with factors such as mixed acid ratio and reduction temperature being investigated for optimization .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various analytical techniques such as IR, NMR, MS, and melting point determination . Computational methods are also employed to predict properties like total energy, dipole moment, and molecular orbitals . For instance, the electronic and thermodynamic properties of 3-methyl-4-[3-(3-methoxybenzyl)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one were analyzed using different computational methods .
科学的研究の応用
Photodynamic Therapy for Cancer Treatment :
- A study by Pişkin, Canpolat, & Öztürk (2020) discusses the synthesis and characterization of zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield of these compounds makes them promising as Type II photosensitizers.
Antimitotic Agents and Tubulin Inhibitors :
- Romagnoli et al. (2008) identified 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole as a potent antiproliferative agent targeting tubulin at the colchicine binding site, leading to apoptotic cell death.
Synthesis of Pharmaceutical Intermediates :
- The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, was described by Wang Yu (2008), showcasing the importance of such compounds in pharmaceutical manufacturing.
Antibacterial Activity of Zinc Complexes :
- Chohan, Scozzafava, & Supuran (2003) synthesized Schiff bases from 2-amino- and 2-amino-substituted benzothiazoles to create Zn(II) chelates with significant antibacterial properties against various pathogenic strains.
Solubility and Solvent Effects in Purification Processes :
- Zhu et al. (2019) conducted research on the solubility of 2-amino-3-methylbenzoic acid in various solvents, which is crucial for its purification in different industrial applications.
Synthesis of Compounds with Antimicrobial Activity :
- Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases, including 3-(5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol, with moderate antimicrobial activities.
Safety and Hazards
“Methyl 2-amino-3-methoxy-5-methylbenzoate” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
methyl 2-amino-3-methoxy-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-4-7(10(12)14-3)9(11)8(5-6)13-2/h4-5H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSRPXWESTZUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)N)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B3000315.png)


![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)
![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)
![4-(1,7-dimethyl-3-(2-methylallyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B3000328.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3000332.png)

![Dimethyl 5-(3-methylphenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3000334.png)
![(E)-4-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)phenol](/img/structure/B3000335.png)
![1-[(2-fluorophenyl)methoxy]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3000336.png)
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B3000337.png)